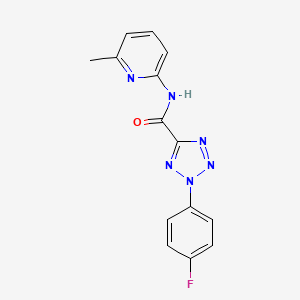
2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11FN6O and its molecular weight is 298.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on recent research findings.
Chemical Structure
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and methylpyridine moieties contributes to its pharmacological profile.
Antiviral Activity
Recent studies have demonstrated that compounds with a tetrazole structure exhibit antiviral properties. For instance, a related tetrazole compound showed significant activity against the influenza A virus with an IC50 value of 18.4 µM and a selectivity index (SI) greater than 38, indicating a strong antiviral effect and low toxicity to host cells . The structure-activity relationship (SAR) analysis suggests that modifications in the tetrazole ring can significantly influence activity.
Antimicrobial Properties
Tetrazole derivatives have been reported to possess antimicrobial activities. In vitro studies using disc diffusion methods revealed that certain tetrazoles exhibit substantial antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The introduction of specific substituents can enhance these properties, highlighting the importance of molecular structure in determining biological activity .
Anticancer Activity
The anticancer potential of tetrazole derivatives has also been explored. Compounds similar to this compound have shown cytotoxic effects in cancer cell lines. For instance, a study reported that certain tetrazoles induced apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .
The mechanisms underlying the biological activities of tetrazole-containing compounds are multifaceted:
- Inhibition of Viral Replication : Some tetrazoles may interfere with viral polymerase activity, thus inhibiting viral replication.
- Disruption of Bacterial Cell Walls : The antimicrobial action may involve disrupting bacterial cell wall synthesis or function.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.
Study 1: Antiviral Efficacy
In a recent investigation, a series of tetrazole derivatives were synthesized and tested for their antiviral activity against influenza viruses. The most active compound exhibited an IC50 value of 18.4 µM, confirming the potential for further development into antiviral therapeutics .
Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives against pathogenic bacteria. The results indicated that specific structural modifications significantly enhanced antibacterial activity, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa .
Research Findings Summary Table
| Activity | IC50 Value | Selectivity Index (SI) | Target Pathogen/Cell Line |
|---|---|---|---|
| Antiviral | 18.4 µM | >38 | Influenza A virus |
| Antimicrobial | Varies | N/A | Staphylococcus aureus, E. coli |
| Anticancer | N/A | N/A | Various cancer cell lines |
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O/c1-9-3-2-4-12(16-9)17-14(22)13-18-20-21(19-13)11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDJNPDFUNMIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














